

Molecular Weight of tert-Butyl (3-hydroxycyclopentyl)carbamate: A Technical Summary

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Compound of Interest

Compound Name: *tert-Butyl (3-hydroxycyclopentyl)carbamate*

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For researchers, scientists, and professionals in drug development, a precise understanding of the physicochemical properties of compounds is paramount. This document provides a concise technical summary of the molecular weight of **tert-Butyl (3-hydroxycyclopentyl)carbamate**.

The molecular weight of a compound is a fundamental parameter, crucial for a wide range of applications in chemical synthesis, analysis, and formulation. It is determined by the sum of the atomic weights of its constituent atoms.

Molecular Formula and Composition

The chemical formula for **tert-Butyl (3-hydroxycyclopentyl)carbamate** is C₁₀H₁₉NO₃^{[1][2][3]}. This indicates that each molecule is composed of carbon, hydrogen, nitrogen, and oxygen atoms.

Calculation of Molecular Weight

The molecular weight is calculated by multiplying the number of atoms of each element by its atomic weight and summing the results. The standard atomic weights used for this calculation are sourced from the International Union of Pure and Applied Chemistry (IUPAC).

The calculated molecular weight for **tert-Butyl (3-hydroxycyclopentyl)carbamate** is 201.26 g/mol ^{[1][2]}.

Data Summary

The table below outlines the atomic composition and the contribution of each element to the total molecular weight of **tert-Butyl (3-hydroxycyclopentyl)carbamate**.

Element	Symbol	Count	Atomic Weight (g/mol)	Total Contribution (g/mol)
Carbon	C	10	12.011[4][5][6]	120.11
Hydrogen	H	19	1.008[7][8][9]	19.152
Nitrogen	N	1	14.007[10][11][12]	14.007
Oxygen	O	3	15.999[13][14][15]	47.997
Total			201.266	

Note: The final calculated molecular weight is often rounded for practical applications.

This guide is intended to provide fundamental data on the molecular weight of **tert-Butyl (3-hydroxycyclopentyl)carbamate**. As this is a discrete value derived from the chemical formula and atomic weights, experimental protocols for its determination are not applicable. Similarly, visualizations of signaling pathways or experimental workflows are not relevant to this specific physicochemical property.

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